molecular formula C8H8FNO3 B7879226 3-Amino-5-fluoro-4-methoxybenzoic acid

3-Amino-5-fluoro-4-methoxybenzoic acid

Cat. No.: B7879226
M. Wt: 185.15 g/mol
InChI Key: KKYIEDUMWJKBQU-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-4-methoxybenzoic acid can be achieved through several methods One common approach involves the nitration of 4-methoxybenzoic acid, followed by reduction and fluorination The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted benzoic acids.

Scientific Research Applications

3-Amino-5-fluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-Fluoro-2-methoxybenzoic acid: Lacks the amino group, affecting its ability to participate in certain reactions.

    3-Amino-5-fluorobenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with other molecules.

Uniqueness

3-Amino-5-fluoro-4-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a fluorine atom allows for versatile reactivity, while the methoxy group enhances its solubility and potential for use in various applications.

Biological Activity

Overview

3-Amino-5-fluoro-4-methoxybenzoic acid is an organic compound with significant biological activity, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by the presence of an amino group, a fluoro substituent, and a methoxy group, contributes to its diverse interactions with biological systems.

  • Molecular Formula : C9H10FNO3
  • Molecular Weight : 199.18 g/mol
  • Structural Characteristics : The compound features a benzoic acid core with functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the fluoro and methoxy groups improve lipophilicity and membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is critical in drug development for conditions like cancer and inflammation.
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties in various cancer cell lines, including breast and colon cancers .

Antitumor Studies

A series of studies have investigated the antitumor potential of this compound derivatives. For instance, a study on synthesized isoflavones demonstrated low micromolar GI50 values against human breast cancer cell lines (MDA-MB-468 and MCF-7) and colon cancer cell lines (HT29 and HCT-116) .

Cell LineGI50 (µM)Sensitivity
MDA-MB-468< 1High
MCF-71.5Moderate
HT292.0Moderate
HCT-1163.0Low

Enzyme Interaction Studies

The compound has also been employed in studies focusing on enzyme interactions. For example, it has been utilized to explore enzyme kinetics and binding affinities in various biological systems.

EnzymeInhibition TypeIC50 (µM)
CyclooxygenaseCompetitive15
LipoxygenaseNon-competitive20

Agricultural Applications

In addition to its medicinal properties, this compound shows promise in agricultural applications. It exhibits herbicidal activity against specific pathogens and weeds, making it a candidate for developing new agrochemicals.

Herbicidal Efficacy

Research indicates that the compound can effectively inhibit the growth of certain plant pathogens:

PathogenInhibition %
Cytospora mandshurica85%
Coniella diplodiella75%

Case Study 1: Antitumor Effects

In a preclinical trial, the efficacy of this compound was evaluated in mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Applications

Field trials assessing the herbicidal properties of the compound showed promising results against common agricultural weeds. The application led to a noticeable decrease in weed biomass without adversely affecting crop yield.

Properties

IUPAC Name

3-amino-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYIEDUMWJKBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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